2-tridecoxycarbonylbenzoic Acid
Description
2-Tridecoxycarbonylbenzoic Acid is a benzoic acid derivative characterized by a tridecoxycarbonyl substituent at the 2-position of the benzene ring.
Properties
Molecular Formula |
C21H32O4 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-tridecoxycarbonylbenzoic acid |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-9-10-11-14-17-25-21(24)19-16-13-12-15-18(19)20(22)23/h12-13,15-16H,2-11,14,17H2,1H3,(H,22,23) |
InChI Key |
BKMAEERFCKIKJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of direct experimental data on 2-Tridecoxycarbonylbenzoic Acid in the provided evidence, comparisons must be inferred from structurally analogous compounds. Below is an analysis based on related benzoic acid derivatives and alkyl-substituted aromatic acids:
Table 1: Key Properties of Selected Benzoic Acid Derivatives
Key Observations:
Lipophilicity vs. Polar Derivatives :
- The tridecoxycarbonyl group in 2-Tridecoxycarbonylbenzoic Acid likely reduces water solubility compared to polar derivatives like Caffeic Acid (3,4-dihydroxy substitution) or 2-Thiophenecarboxylic Acid . This property aligns it with applications requiring hydrophobic interactions, such as lipid bilayer studies or emulsifiers.
Biological Activity: Unlike 2-Aminobenzamides, which are studied for glycosylation engineering and enzyme inhibition , the long alkyl chain in 2-Tridecoxycarbonylbenzoic Acid may limit membrane permeability or enzymatic recognition unless tailored for specific lipid-mediated delivery systems.
Synthetic Utility: The tridecyl chain could serve as a linker in polymer chemistry or prodrug design, analogous to how shorter alkyl chains are used in surfactant synthesis.
Recommendations for Further Study
To address these gaps, consult:
- Specialized Chemical Databases : Reaxys or SciFinder for synthetic protocols or biological data.
- Surfactant Chemistry Literature : Investigate alkyl-substituted benzoic acids as micelle-forming agents.
- Bioconjugation Studies : Explore its use in lipid-drug conjugates, leveraging the C13 chain for enhanced biodistribution.
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